

# Crystal Structure Analysis of Febantel and its Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the anthelmintic drug **Febantel**. It covers the crystallographic data, molecular geometry, and intermolecular interactions, along with detailed experimental protocols for crystal structure determination. Additionally, a workflow for polymorph screening, a critical aspect of pharmaceutical development, is presented. While the crystal structure of **Febantel** is well-documented, this guide also addresses the current landscape of crystallographic data for its synthetic derivatives.

### **Crystal Structure of Febantel**

**Febantel** ((N-[2-[(2-methoxyacetyl)amino]-4-(phenylthio)phenyl]-N'-methoxycarbonyl-carbamimidoyl)carbamic acid methyl ester) is a pro-benzimidazole anthelmintic agent. Its efficacy and stability are intrinsically linked to its three-dimensional structure in the solid state.

#### **Crystallographic Data**

The crystal structure of **Febantel** has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number 872402.[1] The key crystallographic parameters are summarized in the table below.



Parameter	Value	Reference
CCDC Deposition Number	872402	[1]
Empirical Formula	C20H22N4O6S	[2]
Formula Weight	446.48	[2]
Crystal System	Monoclinic	[3]
Space Group	P21/c	[3]
a (Å)	14.8687 (6)	[3]
b (Å)	7.2434 (2)	[3]
c (Å)	12.5592 (4)	[3]
α (°)	90	[3]
β (°)	107.5586 (8)	[3]
у (°)	90	[3]
Volume (ų)	1289.61 (8)	[3]
Z	4	[3]

Note: Detailed atomic coordinates, bond lengths, and angles are available in the Crystallographic Information File (CIF) corresponding to CCDC 872402, which can be accessed via the CCDC website.[4][5][6][7][8][9][10][11]

### **Molecular Geometry and Intermolecular Interactions**

The molecular structure of **Febantel** is characterized by a central phenyl ring substituted with a methoxyacetylamino group and a phenylthio group. A key feature is the guanidino-like moiety with two methoxycarbonyl substituents.

The conformation of the molecule is stabilized by intramolecular hydrogen bonds. In the crystal packing, molecules are linked by a network of intermolecular hydrogen bonds, forming a stable three-dimensional supramolecular architecture.[3] These interactions are crucial for the physical properties of the solid form, including its melting point and dissolution rate.



# **Crystal Structure of Febantel Derivatives**

A comprehensive search of the crystallographic literature and databases reveals a notable lack of publicly available single-crystal X-ray diffraction data for synthetic derivatives of **Febantel**. While the crystal structures of its main metabolites, fenbendazole and oxfendazole, are known, studies detailing the synthesis and crystallographic analysis of novel **Febantel** analogs are scarce.[1][12]

This represents a significant gap in the understanding of the structure-activity relationship of this class of compounds and an opportunity for further research. The synthesis and crystallographic analysis of **Febantel** derivatives could provide valuable insights for the design of new anthelmintic agents with improved properties.

# **Experimental Protocols**

The determination of the crystal structure of **Febantel** and the screening for its different polymorphic forms involve several key experimental techniques.

# Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

#### Methodology:

- Crystal Growth: Single crystals of **Febantel** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.
- Data Collection: A selected single crystal is mounted on a goniometer and placed in a
  diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction
  pattern is recorded on a detector as the crystal is rotated. For the determination of the crystal
  structure of Febantel (CCDC 872402), data was collected on an Oxford Diffraction Xcalibur
  diffractometer with a Sapphire3 CCD detector using Mo Kα radiation.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F<sup>2</sup>. All non-hydrogen



atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

### **Powder X-ray Diffraction (PXRD)**

PXRD is a powerful technique for fingerprinting crystalline phases, identifying polymorphs, and assessing the crystallinity of a sample.

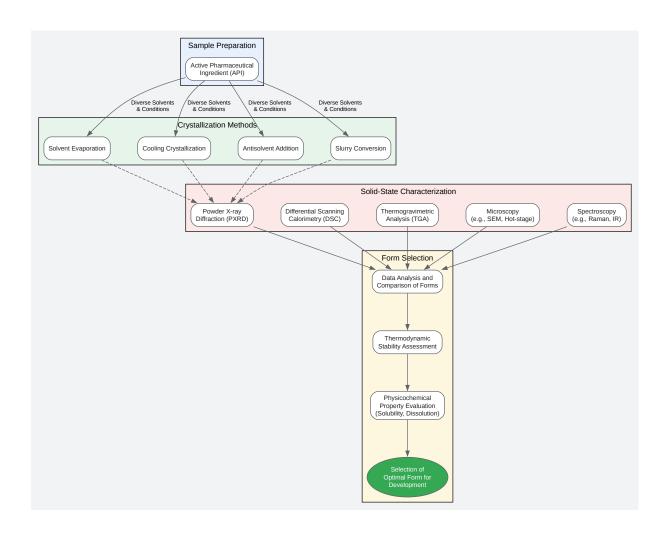
#### Methodology:

- Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
- Data Collection: The sample is placed in a powder diffractometer, and a divergent beam of X-rays is directed at the sample. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a characteristic fingerprint of the crystalline phases present in the sample. This can be compared to reference patterns to identify the material and its polymorphic form.

# **Polymorph Screening Workflow**

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties. A systematic polymorph screen is essential to identify all possible crystalline forms of a drug substance.





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Caption: A workflow diagram for a typical polymorph screening process of an active pharmaceutical ingredient.

#### Conclusion

The crystal structure of **Febantel** is well-characterized, providing a solid foundation for understanding its physicochemical properties. The detailed crystallographic data, available through the CCDC, is invaluable for computational modeling and solid-state characterization. However, the lack of publicly available crystal structures for its synthetic derivatives highlights a key area for future research. The synthesis of novel **Febantel** analogs and their crystallographic analysis will be crucial for the rational design of next-generation anthelmintic drugs with enhanced efficacy and improved pharmaceutical profiles. The experimental protocols and workflows outlined in this guide provide a framework for researchers in the field to pursue these investigations.

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